![molecular formula C14H10Cl2N4O2S B2608324 1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060353-51-6](/img/structure/B2608324.png)
1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea
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Description
1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. In
Scientific Research Applications
Synthesis Methods
Synthesis of Pyrimidone and Pyrimidine Derivatives : A method using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent efficiently synthesizes 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives, relevant to the compound (Rao, Acharya, Verma, & Kaushik, 2011).
Formation of Heterocyclic Compounds : Studies show that N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea reacts with various acceptor molecules to form imidazolidinone, triazinone, and pyrimidinone derivatives, indicating the potential for forming related compounds (Matsuda, Yamamoto, & Ishii, 1976).
Biological Activities
Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing sulfonamido moieties, related in structure to the compound , have demonstrated promising antibacterial properties (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Anticancer Properties : Synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have shown significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of similar compounds (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Antitumor Activities : Synthesized 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibit notable antitumor activities, suggesting similar potential for the specified compound (Ling, Xin, Zhong, & Jian‐xin, 2008).
Cytokinin-Like Activity : Certain urea derivatives have been identified as positive regulators of cell division and differentiation, exhibiting cytokinin-like activity. This property may extend to related compounds, including the one (Ricci & Bertoletti, 2009).
Chemical Reactivity
- Reactions with Active Methylene Compounds : The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes forms various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This indicates the reactive versatility of compounds structurally similar to the one in focus (Shibuya, 1984).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2S/c1-7-11(12(21)20-4-5-23-14(20)17-7)19-13(22)18-8-2-3-9(15)10(16)6-8/h2-6H,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNGRSLIUHRVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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